N-(2-ethylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide
Description
N-(2-ethylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[33]heptane-2-carboxamide is a synthetic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties The compound’s structure includes an azaspiro[3
Properties
IUPAC Name |
N-(2-ethylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-15-9-7-8-10-16(15)21-18(23)22-13-19(17(22)14(2)3)11-20(12-19,24-4)25-5/h7-10,14,17H,6,11-13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYHAMVFAGBHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CC3(C2C(C)C)CC(C3)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide involves multiple steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. The reaction conditions often involve the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions.
Introduction of functional groups: The functional groups, such as the 2-ethylphenyl and dimethoxy groups, can be introduced through various substitution reactions. These reactions may involve the use of reagents like alkyl halides or aryl halides, along with a base such as sodium hydride or potassium carbonate.
Final coupling and purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques like column chromatography or recrystallization.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(2-ethylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and aryl halides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of certain bonds and the formation of new products.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the spirocyclic core.
Scientific Research Applications
N-(2-ethylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide has several
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